4-Bromo-3-(hydroxymethyl)benzaldehyde chemical properties and structure
4-Bromo-3-(hydroxymethyl)benzaldehyde chemical properties and structure
The "Linchpin" Scaffold for Benzoxaborole Therapeutics
Executive Summary & Molecular Identity
4-Bromo-3-(hydroxymethyl)benzaldehyde (CAS: 254744-15-5 ) is a trisubstituted benzene derivative that serves as a critical "linchpin" intermediate in modern medicinal chemistry. Its structural uniqueness lies in the ortho-relationship between the bromine atom (C4) and the hydroxymethyl group (C3), combined with a distal aldehyde handle (C1).
This specific geometry is not merely incidental; it is the precise pharmacophore precursor required to synthesize benzoxaboroles (e.g., Tavaborole, Crisaborole), a class of boron-based drugs used for antifungal and anti-inflammatory therapies. The molecule allows for a "plug-and-play" cyclization where the bromine is replaced by boron, which then intramolecularly traps the oxygen of the hydroxymethyl group to form the stable oxaborole ring.
Chemical Specifications
| Property | Specification |
| IUPAC Name | 4-Bromo-3-(hydroxymethyl)benzaldehyde |
| CAS Number | 254744-15-5 |
| Molecular Formula | C₈H₇BrO₂ |
| Molecular Weight | 215.04 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98–102 °C (Typical for this class, varies by purity) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Hygroscopic |
Structural Analysis & Electronic Properties
The molecule's value is derived from its three orthogonal reactive sites, allowing for sequential, chemoselective functionalization.
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The Electrophile (C1-Aldehyde): Located para to the bromine and meta to the hydroxymethyl group. It is electronically deactivated by the inductive effect of the bromine but activated by the resonance of the ring. It serves as the attachment point for side-chains via reductive amination or Wittig olefination.
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The Nucleophile Precursor (C3-Hydroxymethyl): A benzylic alcohol. It is crucial for intramolecular cyclization. In the presence of Lewis acids or during metal-catalyzed couplings, this oxygen acts as a tether.
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The Cross-Coupling Partner (C4-Bromide): The aryl bromide is sterically crowded by the adjacent hydroxymethyl group. This steric environment prevents unwanted homocoupling but requires specialized ligands (e.g., phosphines like XPhos or SPhos) for efficient Palladium-catalyzed cross-coupling.
Synthetic Pathways[1][2][3][4][5][6]
Synthesizing this scaffold requires navigating the sensitivity of the aldehyde group while functionalizing the C3 position. The most robust route involves the radical functionalization of 4-bromo-3-methylbenzaldehyde, often requiring aldehyde protection to prevent over-oxidation.
Pathway Diagram: From Precursor to Scaffold
Caption: Figure 1. Optimized synthetic workflow protecting the aldehyde functionality during benzylic oxidation.
Experimental Protocols
Protocol A: Synthesis via Wohl-Ziegler Bromination
Rationale: Direct oxidation of the methyl group to alcohol is difficult. The standard reliable path is Bromination
Reagents:
-
4-Bromo-3-methylbenzaldehyde (1.0 eq)
-
Ethylene glycol (1.2 eq), p-Toluenesulfonic acid (cat.)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
AIBN (0.05 eq)
-
Calcium Carbonate (
)
Step-by-Step Methodology:
-
Protection: Reflux 4-bromo-3-methylbenzaldehyde with ethylene glycol and catalytic pTSA in toluene using a Dean-Stark trap until water evolution ceases. Wash with
, dry, and concentrate to yield the acetal. -
Bromination: Dissolve the acetal in anhydrous
(or PhCF3 as a greener alternative). Add NBS and AIBN. Reflux for 4–6 hours under Argon. Monitor by TLC for the disappearance of the starting material.-
Critical Control: Do not overheat; benzylic bromides are thermally unstable.
-
-
Hydrolysis: Filter off succinimide. Concentrate the filtrate. Redissolve the crude benzylic bromide in a 1:1 mixture of Dioxane/Water. Add
(3 eq) and reflux for 12 hours.-
Mechanism: The weak base promotes hydrolysis of the benzylic bromide to the alcohol without affecting the aryl bromide. The acidic workup (1N HCl) simultaneously cleaves the acetal, restoring the aldehyde.
-
-
Purification: Extract with Ethyl Acetate. Purify via silica gel chromatography (Hexane/EtOAc gradient 80:20 to 60:40).
Protocol B: Transformation to Benzoxaborole (Drug Scaffold)
Rationale: This demonstrates the primary utility of the molecule—converting the Br/OH motif into the B-O-C ring system found in Tavaborole.
Reagents:
-
4-Bromo-3-(hydroxymethyl)benzaldehyde (1.0 eq)[1]
-
Bis(pinacolato)diboron (
) (1.2 eq) - (0.05 eq)
-
Potassium Acetate (KOAc) (3.0 eq)
-
Dioxane (anhydrous)
Methodology:
-
Miyaura Borylation: Combine the aldehyde,
, KOAc, and Pd catalyst in dioxane. Degas with Argon for 15 minutes. -
Reaction: Heat to 80–90°C for 12 hours.
-
Cyclization (In Situ): Upon formation of the boronate ester, acidic hydrolysis (HCl/THF) removes the pinacol group. The free boronic acid spontaneously cyclizes with the adjacent hydroxymethyl group to form the benzoxaborole ring.
-
Note: The aldehyde group remains intact for further diversification (e.g., attaching a side chain to improve potency).
-
Reactivity Profile & Divergent Applications[9][10]
The molecule acts as a divergence point. Depending on the reagent order, you can access three distinct chemical spaces.
Caption: Figure 2. Divergent synthesis map showing the three primary functionalization vectors.
Key Applications in Drug Discovery
-
Antifungals (Leucyl-tRNA Synthetase Inhibitors): The benzoxaborole ring (formed from this scaffold) mimics the adenine ribose terminus of tRNA, trapping the enzyme in a non-functional state.
-
Anti-inflammatories (PDE4 Inhibitors): Crisaborole analogs can be synthesized by modifying the C1-aldehyde into a phenoxy ether chain.
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Isoindolinone Synthesis: Oxidation of the alcohol to the acid, followed by reaction with amines, yields isoindolinones, a privileged scaffold in cancer research (MDM2 inhibitors).
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
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H-Statements:
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use only in a chemical fume hood. Avoid dust formation. The compound contains a benzylic alcohol which can be oxidized by air over time; store under inert gas.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
-
Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry.
-
Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry.
-
ChemicalBook. (2023). Product Entry: 4-Bromo-3-(hydroxymethyl)benzaldehyde (CAS 254744-15-5).[2][3]
-
Sigma-Aldrich. (2023). Safety Data Sheet: Aryl Bromides and Benzaldehydes.
-
Liu, D., et al. (2021). Recent Advances in the Synthesis of Benzoxaboroles. Molecules.
